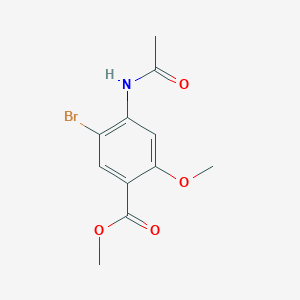

Methyl 4-acetamido-5-bromo-2-methoxybenzoate

描述

属性

IUPAC Name |

methyl 4-acetamido-5-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOKFEDHOPDIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193935 | |

| Record name | Methyl 4-(acetylamino)-5-bromo-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-34-9 | |

| Record name | Methyl 4-(acetylamino)-5-bromo-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(acetylamino)-5-bromo-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(acetylamino)-5-bromo-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(acetylamino)-5-bromo-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-(ACETYLAMINO)-5-BROMO-O-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9C6XT298B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS: 4093-34-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS Number: 4093-34-9). It is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and material science. This document consolidates available data on its chemical and physical properties, provides a detailed, plausible experimental protocol for its synthesis and purification, and discusses its known applications, primarily as a key intermediate and a reference standard for Bromopride impurity B. While its potential for biological activity is noted, specific interactions with signaling pathways remain an area for future investigation.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 4093-34-9[1][2] |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂BrNO₄[2] |

| Molecular Weight | 302.12 g/mol [2] |

| Synonyms | 4-Acetamido-5-bromo-o-anisic Acid Methyl Ester, 4-(Acetylamino)-5-bromo-2-methoxy-benzoic Acid Methyl Ester, Bromopride Impurity B[] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 174 °C | [4] |

| Boiling Point | 449.7 °C at 760 mmHg | [4] |

| Density | 1.506 g/cm³ | [4] |

| Flash Point | 225.8 °C | [4] |

| Solubility | Soluble in Methanol, Chloroform (Slightly) | [5] |

| Appearance | Off-White to Light Beige Solid | [5] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from Methyl 4-amino-2-methoxybenzoate:

-

Acetylation: The amino group of Methyl 4-amino-2-methoxybenzoate is acetylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.

-

Bromination: The resulting Methyl 4-acetamido-2-methoxybenzoate is then regioselectively brominated at the 5-position, activated by the electron-donating methoxy and acetamido groups.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established chemical reactions for similar substrates. Researchers should optimize conditions as necessary.

Step 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as ethyl acetate.

-

Add a base, for example, pyridine or triethylamine (1.2 eq), to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-acetamido-2-methoxybenzoate.

Step 2: Bromination of Methyl 4-acetamido-2-methoxybenzoate

-

Dissolve the crude Methyl 4-acetamido-2-methoxybenzoate from the previous step in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The acetamido and methoxy groups direct the bromination to the 5-position.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring its progress by TLC.

-

Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

Purification

The crude this compound can be purified by recrystallization.

Recrystallization Protocol:

-

Select a suitable solvent or solvent system. A mixed solvent system, such as ethanol/water or methanol/water, is often effective for compounds of this type.

-

Dissolve the crude solid in the minimum amount of the hot solvent (or the more soluble solvent of a pair).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Applications in Research and Development

Intermediate in Organic Synthesis

The primary application of this compound is as a versatile intermediate in organic synthesis.[6] Its polysubstituted aromatic ring with multiple functional groups offers several reaction sites for further chemical modifications. The presence of a bromine atom makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for constructing complex molecular architectures.[6] This allows for the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and material science.[6]

Pharmaceutical Reference Standard

This compound is recognized as a process-related impurity of the antiemetic drug Bromopride, specifically designated as Bromopride Impurity B.[2][] As such, it serves as a critical reference standard for the analytical development and quality control of Bromopride formulations. Its availability in a pure form is essential for method validation and for ensuring the safety and efficacy of the final drug product.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the mechanism of action of this compound. While substituted benzoates, in general, are known to have a wide range of biological effects, and some brominated aromatic compounds have been investigated for their interactions with various enzymes and signaling pathways, no such studies have been specifically reported for this compound.

The structural motifs present in the molecule, such as the acetamido and methoxy groups on a halogenated benzene ring, are found in various biologically active compounds. This suggests that this compound and its derivatives could be of interest for biological screening. However, without experimental data, any discussion of its involvement in signaling pathways would be purely speculative. Future research is needed to explore the potential pharmacological properties of this compound.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

Table 3: Hazard Information

| Hazard | Description |

| GHS Pictograms | Warning |

| Hazard Statements | May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. |

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Conclusion

This compound is a valuable chemical entity with established utility as a synthetic intermediate and a pharmaceutical reference standard. Its rich functionality makes it an attractive starting point for the synthesis of more complex molecules. While its potential biological activities remain largely unexplored, its structural features suggest that it could be a promising candidate for future drug discovery efforts. This guide provides a solid foundation of its known properties and a practical approach to its synthesis and purification, which should aid researchers in its application for novel scientific endeavors. Further investigation into its pharmacological profile is warranted to fully elucidate its potential in drug development.

References

"Physical and chemical properties of Methyl 4-acetamido-5-bromo-2-methoxybenzoate"

Technical Guide: Methyl 4-acetamido-5-bromo-2-methoxybenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound with the CAS Number 4093-34-9.[1][2][3][4][5] Structurally, it features a benzene ring substituted with a methyl ester, an acetamido group, a bromine atom, and a methoxy group. This compound is of significant interest in the pharmaceutical industry, primarily recognized as a known impurity of Bromopride, an antiemetic drug.[3] Its well-defined structure also makes it a valuable intermediate and building block for more complex molecules in the field of organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthesis protocol, and its applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The compound typically appears as an off-white to light beige solid.[2] It has limited solubility in water but is slightly soluble in solvents like chloroform and methanol.[2][6]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4093-34-9[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₂BrNO₄[1][2][6][7][8][9][10] |

| Synonyms | 4-Acetamido-5-bromo-o-anisic Acid Methyl Ester, Bromopride Impurity B, 4-(Acetylamino)-5-bromo-2-methoxy-benzoic Acid Methyl Ester[1][3][10] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 302.12 g/mol [1][2][7][8][10] |

| Melting Point | 174 °C[8][10] |

| Boiling Point | 449.7 °C at 760 mmHg (Predicted)[2][8][10] |

| Density | 1.506 g/cm³ (Predicted)[2][8][10] |

| Appearance | Off-White to Light Beige Solid[2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[2] |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C (Predicted)[8] |

| LogP | 2.27570[8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via electrophilic aromatic substitution. A common route involves the direct bromination of its non-brominated precursor, Methyl 4-acetamido-2-methoxybenzoate (CAS: 4093-29-2).[11] This reaction selectively installs a bromine atom onto the aromatic ring at the position activated by the electron-donating methoxy and acetamido groups.

Detailed Experimental Protocol: Bromination

The following protocol is a representative procedure based on analogous chemical transformations found in the literature for halogenating similar substrates.[12][13]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 4-acetamido-2-methoxybenzoate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The crude product should precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and melting point analysis.

Applications in Research and Drug Development

The primary significance of this compound lies in its dual role as both a pharmaceutical impurity and a synthetic intermediate.[3]

-

Reference Standard: As a known impurity of the drug Bromopride, this compound serves as a critical reference standard.[3] Drug development professionals use such standards for analytical method development, validation, and quality control (QC) testing to ensure the purity and safety of the final active pharmaceutical ingredient (API).[9]

-

Synthetic Building Block: The molecule contains multiple functional groups—an ester, an amide, a methoxy group, and a bromine atom—that can be selectively modified. The bromine atom, in particular, is a versatile handle for introducing further molecular complexity through reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling, making it a valuable building block for medicinal chemists.[6]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified with the hazard statement H411, indicating it is toxic to aquatic life with long-lasting effects.[2] Therefore, release into the environment should be avoided.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Spectral Data

Full characterization of this compound requires various spectroscopic techniques. While specific spectra are proprietary to manufacturers, commercial suppliers indicate the availability of data including NMR, HPLC, and LC-MS to confirm the structure and purity of the compound.[4] These analytical methods are essential for its use as a certified reference material in quality control laboratories.

References

- 1. This compound [lgcstandards.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4093-34-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 4093-34-9 [chemicalbook.com]

- 6. CAS 4093-34-9: Metil 4-(acetilamino)-5-bromo-2-metoxibenzo… [cymitquimica.com]

- 7. This compound - CAS:4093-34-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | Axios Research [axios-research.com]

- 10. 4093-34-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 13. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-acetamido-5-bromo-2-methoxybenzoate

This guide provides comprehensive technical information on Methyl 4-acetamido-5-bromo-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis and a valuable building block for chemical research.[1] It is recognized as an impurity of the antiemetic drug Bromopride.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrNO₄[4][5] |

| Molecular Weight | 302.12 g/mol [4][5][6] |

| CAS Number | 4093-34-9[4][5][6] |

| Appearance | Off-White to Light Beige Solid[5] |

| Melting Point | 174 °C[4] |

| Boiling Point | 449.7 °C at 760 mmHg (Predicted)[4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol[5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of its precursor, Methyl 4-acetamido-2-methoxybenzoate. Various methods can be employed, with the choice of brominating agent and solvent system being critical to yield and purity.

Protocol 1: Bromination using Bromine in Acetic Acid

This is a common and scalable method for the regioselective bromination of activated aromatic rings.

Materials:

-

Methyl 4-acetamido-2-methoxybenzoate

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium thiosulfate solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve Methyl 4-acetamido-2-methoxybenzoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a designated period (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Quench any excess bromine by adding a sodium thiosulfate solution until the orange color disappears.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) in DMF

This method offers an alternative to using elemental bromine, which can be advantageous for handling and safety.

Materials:

-

Methyl 4-acetamido-2-methoxybenzoate

-

N,N-Dimethylformamide (DMF)

-

N-Bromosuccinimide (NBS)

-

Water

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve Methyl 4-acetamido-2-methoxybenzoate in DMF in a round-bottom flask.

-

Add N-Bromosuccinimide to the solution in one portion.

-

Heat the reaction mixture to a specified temperature (e.g., 50 °C) and stir for the required duration, monitoring by TLC.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic workflow for the preparation of this compound from its precursor.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 4093-34-9 [chemicalbook.com]

- 4. 4093-34-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound - CAS:4093-34-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | 4093-34-9 | Benchchem [benchchem.com]

Spectroscopic Analysis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS No: 4093-34-9). The following sections detail its predicted Nuclear Magnetic Resonance (NMR) spectra, alongside generalized experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below. It is important to note that the NMR data presented is predicted and awaits experimental verification.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | Ar-H |

| ~7.6 | Singlet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | OCH₃ (ester) |

| ~3.8 | Singlet | 3H | OCH₃ (ether) |

| ~2.2 | Singlet | 3H | C(O)CH₃ |

| ~8.5 | Singlet | 1H | NH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (ester) |

| ~165 | C=O (amide) |

| ~155 | Ar-C |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~115 | Ar-C |

| ~110 | Ar-C |

| ~105 | Ar-C |

| ~52 | OCH₃ (ester) |

| ~56 | OCH₃ (ether) |

| ~25 | C(O)CH₃ |

Table 3: Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3100 | N-H Stretch (Amide) |

| 3000-2850 | C-H Stretch (Aromatic & Aliphatic) |

| ~1720 | C=O Stretch (Ester) |

| ~1680 | C=O Stretch (Amide I) |

| ~1600, ~1480 | C=C Stretch (Aromatic) |

| ~1250 | C-O Stretch (Ester & Ether) |

| 800-600 | C-Br Stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 301/303 | [M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotope pattern) |

| 270/272 | [M - OCH₃]⁺ |

| 242/244 | [M - COOCH₃]⁺ |

| 200/202 | [M - COOCH₃ - C₂H₂O]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are recorded using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As a solid compound, the sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber. The absorption bands are analyzed to identify the characteristic vibrations of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate charged molecular ions and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The presence of a bromine atom is expected to produce a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

Caption: Workflow of Spectroscopic Analysis.

Unveiling the Molecular Architecture: A Technical Guide to the Physicochemical Properties of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical characteristics of Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS No: 4093-34-9). While a definitive crystal structure analysis is not publicly available, this document consolidates known physicochemical and spectroscopic data. Furthermore, it outlines a detailed, plausible synthesis protocol and a generalized experimental workflow for single-crystal X-ray diffraction (XRD), the standard method for determining crystal structures. This guide serves as a valuable resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science.

Physicochemical and Spectroscopic Data

This compound is a multifaceted organic compound utilized as a building block in chemical synthesis.[1] It is also identified as an impurity in the antiemetic drug, Bromopride.[1][2] A summary of its known quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO₄ | [2] |

| Molecular Weight | 302.12 g/mol | [2] |

| Melting Point | 170-174 °C | [1][2][3] |

| Boiling Point | 449.7 ± 45.0 °C (Predicted) | [1][2] |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | [1][2] |

| ¹H NMR (CDCl₃, 200 MHz) δ (ppm) | 8.29 (s, 1H), 8.01 (s, 1H), 7.75 (bs, 1H), 3.91 (s, 3H), 3.86 (s, 3H), 2.26 (s, 3H) | [3] |

| ¹³C NMR (CDCl₃, 50 MHz) δ (ppm) | 168.6, 164.6, 159.6, 140.0, 134.9, 115.3, 104.2, 101.7, 56.1, 51.9, 25.0 | [3] |

| Mass Spectrum (MS) | m/z 301 (M⁺, ⁷⁹Br), 303 (M⁺, ⁸¹Br) | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][2] |

| Appearance | Off-White to Light Beige Solid | [1][4] |

Note: A full crystal structure determination for this compound, including unit cell parameters, bond lengths, and bond angles, is not publicly available in the searched resources. The data presented is based on reported physicochemical and spectroscopic analyses.

Experimental Protocols

Plausible Synthesis of this compound

The following protocol describes a potential synthetic route based on standard organic chemistry transformations and analogous procedures found in the literature.

Step 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-amino-2-methoxybenzoate in a suitable solvent such as dichloromethane or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Methyl 4-acetamido-2-methoxybenzoate.

Step 2: Bromination of Methyl 4-acetamido-2-methoxybenzoate

-

Dissolve the product from Step 1 in a suitable solvent, such as acetic acid or dichloromethane.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution while stirring at room temperature.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Continue stirring for 12-24 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the final product under vacuum.

General Protocol for Single-Crystal X-ray Diffraction

This section outlines a generalized workflow for determining the crystal structure of a small molecule like this compound.

1. Crystal Growth and Selection

-

Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal conditions.

-

Under a polarizing microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.[5]

2. Crystal Mounting

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil on a glass fiber or a cryo-loop.[5]

3. Data Collection

-

Mount the goniometer head on the single-crystal X-ray diffractometer.[6]

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction images to determine the unit cell parameters and the crystal system.

-

Based on the unit cell and crystal symmetry, devise a data collection strategy to measure the intensities of a complete and redundant set of reflections.[7]

-

Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[5] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

4. Data Processing

-

Integrate the raw diffraction images to determine the intensity and position of each reflection.

-

Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

-

Merge the symmetry-equivalent reflections to generate a final set of unique reflection data.

5. Structure Solution and Refinement

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.[8]

-

Locate and refine the positions of hydrogen atoms.

-

The final refined structure is validated using various crystallographic metrics.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment.

References

- 1. This compound | 4093-34-9 [chemicalbook.com]

- 2. 4093-34-9 | CAS DataBase [m.chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. books.rsc.org [books.rsc.org]

- 7. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

The Solubility Profile of Methyl 4-acetamido-5-bromo-2-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-acetamido-5-bromo-2-methoxybenzoate, a key intermediate and known impurity (Bromopride Impurity B) in the synthesis of the antiemetic drug Bromopride.[][2][3][] Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, for the development of purification protocols for Bromopride, and for its use as a reference standard in analytical method development and validation.[5] This document outlines the known qualitative and quantitative solubility data in various organic solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow illustrating its formation as a process-related impurity.

Introduction

This compound (CAS No. 4093-34-9) is a substituted benzamide derivative with the molecular formula C₁₁H₁₂BrNO₄ and a molecular weight of 302.12 g/mol .[2] Its chemical structure, featuring an amide, an ester, a methoxy group, and a bromine atom on a benzene ring, makes it a versatile intermediate in organic synthesis. However, it is most notably recognized as a process-related impurity in the manufacturing of Bromopride, a dopamine antagonist with prokinetic and antiemetic properties.[][3][6] The control and monitoring of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). A thorough understanding of the solubility of this compound is therefore essential for medicinal chemists and process development scientists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 4093-34-9 |

| Molecular Formula | C₁₁H₁₂BrNO₄ |

| Molecular Weight | 302.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa | Not available |

Solubility Data

The solubility of a compound is a critical parameter that influences its behavior in various chemical processes, including reaction kinetics, crystallization, and purification. The following tables summarize the available qualitative and quantitative solubility data for this compound.

Quantitative Solubility Data

Currently, limited quantitative solubility data for this compound in organic solvents is available in the public domain. The following data point for water has been reported:

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 391.5 |

Qualitative Solubility Data

Qualitative assessments of the compound's solubility have been reported in several sources and are summarized below.

| Solvent | Solubility |

| Methanol | Soluble / Slightly Soluble |

| Chloroform | Slightly Soluble |

It is important to note that "slightly soluble" is a general term and the actual quantitative solubility can vary. Experimental determination is recommended for precise applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (pure, solid)

-

Solvent of interest (e.g., methanol, ethanol, acetone, chloroform)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid phase. Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials:

-

This compound (pure, solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution as described in the shake-flask method (steps 1-3).

-

Sampling: Carefully withdraw a known mass of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporation: Gently evaporate the solvent from the dish in an oven at a temperature below the decomposition point of the compound.

-

Drying and Weighing: Once the solvent is completely removed, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The difference between the final and initial mass of the evaporating dish gives the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 grams of solvent.

Logical Workflow: Formation as a Bromopride Impurity

This compound is a known process-related impurity formed during the synthesis of Bromopride. The following diagram illustrates a plausible synthetic route for Bromopride, highlighting the stage at which this impurity can arise.

This workflow demonstrates that this compound is a direct precursor in one of the synthetic routes to Bromopride. Incomplete reaction or carry-over of this intermediate into the final API would result in it being present as an impurity. Its solubility characteristics are therefore paramount for designing effective purification strategies, such as crystallization or chromatography, to ensure the final drug product meets the required purity standards.

Conclusion

This technical guide has consolidated the available information on the solubility of this compound. While there is a notable lack of extensive quantitative solubility data in various organic solvents, the provided qualitative information and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The logical workflow illustrates the compound's significance as a process-related impurity in the synthesis of Bromopride, underscoring the practical importance of its solubility profile in pharmaceutical manufacturing. Further experimental studies are warranted to generate a more comprehensive quantitative solubility dataset for this compound in a range of pharmaceutically relevant organic solvents.

References

An In-depth Technical Guide to Methyl 4-acetamido-5-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-acetamido-5-bromo-2-methoxybenzoate, a compound of significant interest in pharmaceutical sciences. Primarily known as an impurity of the antiemetic drug Bromopride, this molecule also serves as a versatile building block in organic synthesis. This document details its discovery and history, physicochemical properties, a likely synthetic pathway with a detailed experimental protocol, and its analytical characterization.

Introduction and Historical Context

This compound, with the CAS Number 4093-34-9, is most notably recognized as "Bromopride Impurity B"[][2]. Its history is intrinsically linked to the development and quality control of Bromopride, a dopamine antagonist with prokinetic properties used to treat nausea and vomiting[][2]. The discovery of this compound was likely a result of impurity profiling studies of Bromopride, a standard practice in drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product[]. While the exact date of its first synthesis or isolation is not well-documented in publicly available literature, its importance grew with the clinical use of Bromopride. Beyond its role as a pharmaceutical impurity, its multifunctional structure has made it a subject of interest for synthetic chemists as a potential intermediate for the synthesis of more complex molecules[3].

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as an off-white to light beige substance[4]. It is slightly soluble in chloroform and methanol[4]. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4093-34-9 | [3][5] |

| Molecular Formula | C₁₁H₁₂BrNO₄ | [6][7] |

| Molecular Weight | 302.12 g/mol | [8] |

| Melting Point | 174 °C | [3][9] |

| Boiling Point | 449.7 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.506 g/cm³ (Predicted) | [3][4] |

| Appearance | Off-White to Light Beige Solid | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

Synthesis

The synthesis of this compound can be logically approached through a two-step process starting from Methyl 4-amino-2-methoxybenzoate. This involves an initial acetylation of the amino group followed by a regioselective bromination of the aromatic ring.

Synthetic Pathway

The logical synthetic pathway is illustrated in the diagram below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following experimental protocols are based on established chemical transformations and information from related syntheses.

Step 1: Synthesis of Methyl 4-acetamido-2-methoxybenzoate (Intermediate)

This protocol is adapted from the synthesis of a structurally similar compound.

-

Materials:

-

Methyl 4-amino-2-methoxybenzoate

-

Acetic anhydride (or acetyl chloride)

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve Methyl 4-amino-2-methoxybenzoate in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 4-acetamido-2-methoxybenzoate.

-

Step 2: Synthesis of this compound (Final Product)

This protocol is based on a patent describing the synthesis of the target compound.

-

Materials:

-

Methyl 4-acetamido-2-methoxybenzoate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of Methyl 4-acetamido-2-methoxybenzoate in acetonitrile, add N-Bromosuccinimide.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 18 hours, as suggested in some literature for similar reactions) or until completion is indicated by TLC or LC-MS analysis.

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Reaction Workflow

The overall experimental workflow can be visualized as follows:

Caption: General experimental workflow for the synthesis of the target compound.

Analytical Data

The structural confirmation of this compound is achieved through various analytical techniques.

Table 2: Analytical Data for this compound

| Analysis Type | Observed Data |

| LC-MS | m/z 303 [M+H]⁺ |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.47 (s, 1H), 8.15 (s, 1H), 7.45 (s, 1H), 3.84 (s, 3H), 3.78 (s, 3H), 2.09 (s, 3H) |

| ¹³C NMR | Predicted shifts indicate the presence of methyl, methoxy, acetyl, and aromatic carbons. |

| Purity (by HPLC) | Typically >95% for use as a reference standard. |

Note: The ¹H NMR data is based on a patent description and may require further experimental confirmation for precise assignments.

Applications

The primary application of this compound is as a pharmaceutical reference standard for the quality control of Bromopride[][2]. It is used in analytical method development, validation, and routine quality control to identify and quantify this specific impurity in drug batches.

Furthermore, its structure, featuring multiple functional groups including an ester, an amide, a methoxy group, and a bromine atom, makes it a valuable intermediate in organic synthesis [3]. The bromine atom can act as a leaving group in various cross-coupling reactions, allowing for the construction of more complex molecular architectures[3].

Conclusion

This compound, while historically identified as an impurity in a pharmaceutical product, holds significant value in its own right. As a certified reference material, it plays a crucial role in ensuring the safety and quality of Bromopride. For synthetic chemists, it represents a versatile starting material with multiple reactive sites, opening avenues for the development of novel compounds. This guide has provided a detailed overview of its discovery, properties, synthesis, and analysis, serving as a valuable resource for professionals in the fields of pharmaceutical science and chemical research.

References

- 2. veeprho.com [veeprho.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 4093-34-9 [chemicalbook.com]

- 6. This compound [lgcstandards.com]

- 7. This compound | Axios Research [axios-research.com]

- 8. This compound - CAS:4093-34-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. 4093-34-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Biological Activities of Substituted Benzoates

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Substituted benzoates, a diverse class of aromatic carboxylic acid derivatives, are pivotal scaffolds in medicinal chemistry. The functionalization of the benzene ring allows for the modulation of their physicochemical properties, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, antioxidant, anti-inflammatory, and anticancer properties of these compounds. It includes a compilation of quantitative data, detailed experimental methodologies for their evaluation, and visualizations of key signaling pathways and experimental workflows to support further research and development in this promising area.

Antimicrobial Activities

Substituted benzoates, particularly simple salts like sodium benzoate, are widely recognized for their antimicrobial properties, primarily functioning as bacteriostatic and fungistatic agents under acidic conditions.[1] The efficacy of these compounds is highly dependent on the pH of the medium, with greater activity observed in more acidic environments.[2]

Mechanism of Action: The primary antimicrobial mechanism involves the absorption of undissociated benzoic acid into the microbial cell.[1] Once inside, the higher intracellular pH causes the acid to dissociate, releasing protons that lower the intracellular pH. If the internal pH drops to 5 or lower, it sharply inhibits the anaerobic fermentation of glucose via the enzyme phosphofructokinase, thereby disrupting microbial growth and survival.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Sodium Benzoate | Porphyromonas gingivalis | 26,650 | [3] |

| Sodium Benzoate | Treponema socranskii | 26,650 | [3] |

| Sodium Benzoate | Gram-positive cocci | >106,590 | [3] |

| Dichlorobenzyl alcohol | A. actinomycetemcomitans | 723 | [3] |

| Dichlorobenzyl alcohol | P. gingivalis | 1,446 | [3] |

| Dichlorobenzyl alcohol | Candida albicans | 1,446 | [3] |

Experimental Protocols

1.1. MIC Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[2]

-

Materials:

-

Pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Stock solution of the substituted benzoate.

-

Sterile 96-well microtiter plates.

-

-

Inoculum Preparation:

-

Assay Procedure:

-

Add a volume of the antimicrobial stock solution to the first well of a row.

-

Perform two-fold serial dilutions across the row by transferring a fixed volume to subsequent wells.[2]

-

Add a fixed volume of the prepared inoculum to each well.

-

Include a positive control (broth + inoculum) and a negative control (broth only).[2]

-

Incubate the plates for 16-20 hours at 37°C for bacteria.[2]

-

-

Interpretation: The MIC is the lowest concentration of the agent where no visible turbidity is observed.[2]

1.2. Agar Disc Diffusion Method

This method assesses antimicrobial activity by measuring the zone of growth inhibition on an agar plate.[2]

-

Materials:

-

Standardized inoculum of the test microorganism.

-

Mueller-Hinton Agar (MHA) plates.

-

Sterile filter paper discs impregnated with known concentrations of the benzoate derivative.

-

-

Assay Procedure:

-

Interpretation: Antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc) in millimeters. A larger zone indicates greater activity.[2]

Antioxidant Activities

Substituted benzoates, especially those with hydroxyl or amino groups, can act as potent antioxidants.[4] They combat oxidative stress, which is implicated in numerous diseases, by scavenging free radicals.[4][5]

Quantitative Data: Radical Scavenging Activity (IC50)

Antioxidant potential is often expressed as the IC50 value, the concentration of the compound required to scavenge 50% of the free radicals in the assay.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| BTA-1 (Benzothiazole) | DPPH | < 40 | |

| BTA-5 (Benzothiazole) | DPPH | < 60 | |

| BTA-8 (Benzothiazole) | DPPH | ~100 | |

| BTA-1 (Benzothiazole) | ABTS | < 40 | |

| BTA-4 (Benzothiazole) | ABTS | < 40 | |

| BTA-5 (Benzothiazole) | ABTS | < 40 | |

| Ascorbic Acid (Standard) | DPPH | ~40 | |

| Ascorbic Acid (Standard) | ABTS | ~40 |

Experimental Protocols

2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its deep violet color to fade.[5]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Create a series of dilutions from the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol and store it in the dark.[5]

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume (e.g., 20 µL) of the test compound solution at various concentrations.

-

Add a larger volume (e.g., 180 µL) of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

-

Data Analysis: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined from a plot of scavenging percentage against concentration.

2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This method measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6]

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[5]

-

Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

-

Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

-

Assay Procedure:

-

Data Analysis: The calculation for scavenging activity is similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

Anti-inflammatory Activities

Derivatives of benzoic acid have demonstrated significant anti-inflammatory effects.[7] The mechanisms can involve the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokines, or modulation of key signaling pathways involved in inflammation.[8][9]

Quantitative Data: In Vivo and In Vitro Inhibition

Anti-inflammatory activity can be measured by the reduction of edema in animal models or by the inhibition of inflammatory markers in cell-based assays.

| Compound/Derivative | Assay Model | Dose | Inhibition (%) | Reference |

| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Carrageenan-induced paw edema | 100 mg/kg | 47.3 | [10] |

| Indomethacin (Standard) | Carrageenan-induced paw edema | 10 mg/kg | 49.3 | [10] |

| 1,2-Benzothiazine 1,1-dioxide (1f) | Carrageenan-induced paw edema | 30 mg/kg | ~25 | [9] |

| 1,2-Benzothiazine 1,1-dioxide (1f) | Carrageenan-induced paw edema | 100 mg/kg | ~45 | [9] |

| Piroxicam (Standard) | Carrageenan-induced paw edema | 10 mg/kg | ~60 | [9] |

Experimental Protocol

3.1. Carrageenan-Induced Hind Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[7][10]

-

Animals: Wistar albino rats are typically used.

-

Procedure:

-

Animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the substituted benzoate.

-

The test compounds or vehicle (for the control group) are administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

-

The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

-

Interpretation: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Anticancer Activities

A wide array of substituted benzoates, particularly heterocyclic derivatives like benzothiazoles, exhibit potent anticancer activity.[4][11][12] These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[13][14][15]

Mechanism of Action: The anticancer effects are often mediated by targeting key cellular processes. Many derivatives induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[14][16] They can also interfere with crucial signaling cascades such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are often dysregulated in cancer.[13]

Quantitative Data: Cytotoxicity (IC50) Against Cancer Cell Lines

The anticancer potential of a compound is typically assessed by its cytotoxicity against various human cancer cell lines, with the IC50 value representing the concentration that inhibits 50% of cell growth.

| Compound/Derivative | Cell Line | Cancer Type | IC50 | Reference |

| Sodium Benzoate | MCF-7 | Breast | 0.378 µg/mL | [17] |

| Sodium Benzoate | A549 | Lung | 0.45 µg/mL | [17] |

| Sodium Benzoate | Caco-3 | Colon | 15.01 µg/mL | [17] |

| Eugenyl Benzoate Derivative (9) | HT29 | Colorectal | 26.56 µmol/mL | [16][18] |

| Benzothiazole Derivative (PB11) | U87 | Glioblastoma | ~40 nM | [15] |

| Benzothiazole Derivative (PB11) | HeLa | Cervix | ~40 nM | [15] |

| Benzothiazole Derivative (53) | HeLa | Cervix | 9.76 µM | [12] |

| Benzothiazole Derivative (12) | HT29 | Colon | 0.015 µM | [12] |

| 1,3-BA | HepG2 | Liver | 7 µM | [19] |

Experimental Protocol

4.1. MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well plates.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted benzoate derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After incubation, add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

-

Interpretation: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.[20]

Key Signaling Pathways in Anticancer Activity

Intrinsic (Mitochondrial) Apoptosis Pathway: Many substituted benzoates exert their anticancer effects by triggering apoptosis. The intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax can cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), which are the executioners of cell death.[14]

References

- 1. What is the mechanism of action and toxicity of Sodium benzoate?_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. benchchem.com [benchchem.com]

- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of amino acyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | MDPI [mdpi.com]

- 16. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. preprints.org [preprints.org]

Technical Guide: Safety and Handling of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS No. 4093-34-9). The information is compiled from available safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is an organic compound utilized in various synthetic applications, particularly in medicinal chemistry and pharmaceutical development.[1] Its utility is, in part, due to the reactivity of the bromo and acetylamino functional groups.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4093-34-9 | [2] |

| Molecular Formula | C₁₁H₁₂BrNO₄ | [1][2][3][4] |

| Molecular Weight | 302.12 g/mol | [2][3][4] |

| Appearance | Solid, powder, or liquid | [1][3] |

| Melting Point | 170-172 °C, 174 °C | [3][4][5][6] |

| Boiling Point | 449.7 °C at 760 mmHg | [3][5][6] |

| Density | 1.506 g/cm³ | [3] |

| Flash Point | 225.8 °C | [3] |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.579 | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Hazard Identification and Classification

According to available safety data, this compound is classified as hazardous to the aquatic environment with long-lasting effects.[2]

-

GHS Classification: Hazardous to the aquatic environment, long-term (Chronic) - Category 2.[2]

-

Hazard Statement: H411 - Toxic to aquatic life with long lasting effects.[2]

-

Signal Word: No signal word provided.[2]

-

Pictogram: No pictogram provided.[2]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and risk.

Handling

-

Handle in a well-ventilated place.[7]

-

Avoid release to the environment.[2]

-

Use personal protective equipment as specified in Section 4.

Storage

-

Specific storage conditions were not detailed in the available literature. However, as a standard practice for chemical reagents, it should be stored in a tightly closed container in a dry and well-ventilated place.

Exposure Controls and Personal Protection

To ensure the safety of laboratory personnel, appropriate personal protective equipment (PPE) should be worn.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |

| Skin Protection | Wear impervious gloves and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2] |

| Skin Contact | Immediately wash off with soap and plenty of water. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |

Accidental Release and Disposal

Accidental Release

In case of a spill, collect the spillage.[2] Personal protective equipment should be worn during cleanup.[8]

Disposal

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Avoid release to the environment.[2]

Firefighting Measures

In the event of a fire, wear a self-contained breathing apparatus if necessary.[2] Specific information on suitable extinguishing media was not available in the searched documents.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not available in the public domain.[2] The primary known hazard is its toxicity to aquatic life with long-lasting effects.[2]

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. CAS 4093-34-9: Methyl 4-(acetylamino)-5-bromo-2-methoxyben… [cymitquimica.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Methyl4-acetamido-5-bromo-2-methoxybenzoate , 95+% , 4093-34-9 - CookeChem [cookechem.com]

- 6. China this compound CAS:4093-34-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate. This compound is a known impurity of Bromopride, an antiemetic drug, and serves as a valuable reference standard in pharmaceutical quality control and as a building block in organic synthesis. The synthesis is a multi-step process commencing from commercially available starting materials, involving acetylation, methylation, and subsequent bromination. This protocol includes comprehensive experimental procedures, data tables for quantitative analysis, and a visual representation of the synthesis workflow.

Introduction

This compound (CAS No. 4093-34-9) is a key chemical intermediate and a significant impurity in the synthesis of Bromopride.[1][2] Its structural features, including an amide, an ester, a methoxy group, and a bromine atom on a benzene ring, make it a versatile molecule for further chemical modifications and a crucial standard for analytical method development and validation in the pharmaceutical industry.[3] The following protocol outlines a reliable, step-by-step method for its preparation from Methyl 4-amino-2-hydroxybenzoate.

Overall Reaction Scheme

The synthesis of this compound is achieved in three main steps starting from Methyl 4-amino-2-hydroxybenzoate:

-

Acetylation: The amino group of Methyl 4-amino-2-hydroxybenzoate is acetylated using acetyl chloride in the presence of a base.

-

Methylation: The hydroxyl group of the resulting Methyl 4-acetamido-2-hydroxybenzoate is methylated to a methoxy group.

-

Bromination: The final step involves the regioselective bromination of the aromatic ring of Methyl 4-acetamido-2-methoxybenzoate to yield the target compound.

Data Presentation

Table 1: Reactants and Products for the Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Step 1)

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Amount |

| Methyl 4-amino-2-hydroxybenzoate | 4136-97-4 | C₈H₉NO₃ | 167.16 | 0.304 | 50.7 g |

| Acetyl chloride | 75-36-5 | C₂H₃ClO | 78.50 | 0.416 | 29.7 mL (32.6 g) |